(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-4-cyano-L-proline, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis and characterization of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, showcasing the molecule's crystal structure and its intermolecular interactions, which may inform on derivatives of the (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid compound (Rajalakshmi et al., 2013).
Novel Condensation Reactions
- An innovative condensation reaction was developed for carboxylic acids with various non-nucleophilic N-heterocycles and anilides, demonstrating the versatility of tert-butoxycarbonyl-protected amines in acylating a broad range of nitrogen compounds. This could potentially apply to modifications or derivatizations of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (Umehara et al., 2016).
Crystallography and Molecular Interactions
- The crystal structure and molecular interactions of sterically hindered o-benzoquinone carboxylic acid were examined, offering insights into the structural properties of complex organic compounds, which could be relevant to understanding the crystalline forms of tert-butoxycarbonyl-protected pyrrolidine derivatives (Zherebtsov et al., 2021).
Metal–Organic Frameworks (MOFs) and Adsorption
- Research into metal-organic frameworks featuring carboxylic acid ligands related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid has shown promising applications in adsorbing and separating dyes from aqueous solutions, demonstrating the potential of such compounds in environmental cleanup and catalysis (Zhao et al., 2020).
High-Temperature Proton Exchange Membranes
- A study on polybenzimidazoles containing phthalazinone moieties, synthesized from carboxylic acid derivatives similar to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, revealed their potential as high-temperature proton exchange membranes, highlighting the application of such compounds in the development of fuel cell technologies (Li et al., 2012).
properties
IUPAC Name |
(2S,4R)-4-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-12(9-15(20)16(21)22)8-13-6-4-5-7-14(13)10-19/h4-7,12,15H,8-9,11H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZOTUBESVHWEI-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376046 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959573-33-2 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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